6-(chloromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N-[4-AMINO-6-(CHLOROMETHYL)-1,3,5-TRIAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of an amino group, a chloromethyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-AMINO-6-(CHLOROMETHYL)-1,3,5-TRIAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of cyanuric chloride with an amine can yield a triazine derivative.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction. This can be achieved by reacting the triazine derivative with formaldehyde and hydrochloric acid.
Substitution with the Trifluoromethyl-Substituted Phenyl Group: The final step involves the substitution of the amino group with the trifluoromethyl-substituted phenyl group. This can be accomplished through a nucleophilic substitution reaction using an appropriate trifluoromethyl-substituted phenylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of catalysts and solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-AMINO-6-(CHLOROMETHYL)-1,3,5-TRIAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-AMINO-6-(CHLOROMETHYL)-1,3,5-TRIAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for developing new materials and catalysts.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may allow it to act as an inhibitor or activator of specific biological pathways.
Industry: In industrial applications, the compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-AMINO-6-(CHLOROMETHYL)-1,3,5-TRIAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- N-[4-AMINO-6-(METHYL)-1,3,5-TRIAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE
- N-[4-AMINO-6-(ETHYL)-1,3,5-TRIAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE
- N-[4-AMINO-6-(PROPYL)-1,3,5-TRIAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE
Uniqueness
N-[4-AMINO-6-(CHLOROMETHYL)-1,3,5-TRIAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is unique due to the presence of the chloromethyl group, which imparts distinct chemical reactivity. This feature allows for specific interactions and reactions that may not be possible with other similar compounds. Additionally, the trifluoromethyl-substituted phenyl group enhances the compound’s stability and biological activity, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C11H9ClF3N5 |
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Molecular Weight |
303.67 g/mol |
IUPAC Name |
6-(chloromethyl)-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H9ClF3N5/c12-5-8-18-9(16)20-10(19-8)17-7-3-1-2-6(4-7)11(13,14)15/h1-4H,5H2,(H3,16,17,18,19,20) |
InChI Key |
LGWMOPFMUYMEEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC(=N2)N)CCl)C(F)(F)F |
Origin of Product |
United States |
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